

Application of Imidaprilat-d3 in pediatric pharmacokinetic studies of Imidapril.

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Compound of Interest

Compound Name: *Imidaprilat-d3*

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Application of Imidaprilat-d3 in Pediatric Pharmacokinetic Studies of Imidapril

Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

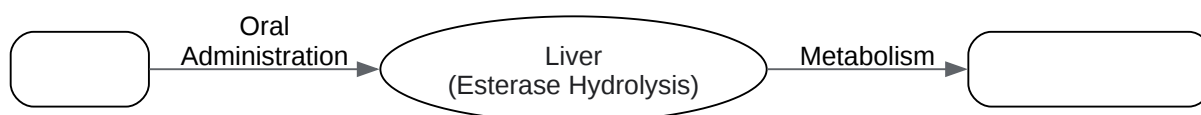
Imidapril is a prodrug angiotensin-converting enzyme (ACE) inhibitor used in the management of hypertension. Following oral administration, it undergoes hydrolysis in the liver to form its pharmacologically active metabolite, imidaprilat.[1][2] The study of pharmacokinetics in pediatric populations is crucial for establishing safe and effective dosing regimens, as children are not "small adults." [3][4][5] Developmental changes in absorption, distribution, metabolism, and excretion (ADME) processes necessitate dedicated pediatric studies.[3][4][5] To date, there is a notable scarcity of published clinical trials and pharmacokinetic data for imidapril in children and adolescents.[6]

The use of a stable isotope-labeled internal standard, such as **Imidaprilat-d3**, is essential for the accurate quantification of imidaprilat in biological matrices via liquid chromatography-tandem mass spectrometry (LC-MS/MS). This methodology offers high sensitivity and specificity, which is particularly advantageous in pediatric studies where sample volumes are often limited. These application notes provide a comprehensive overview and a model protocol

for the use of **Imidaprilat-d3** in pediatric pharmacokinetic studies of imidapril, drawing upon established analytical methods for imidapril and pediatric protocols for similar ACE inhibitors.

Metabolic Pathway of Imidapril

Imidapril is administered as a hydrochloride salt and is converted in the liver to its active diacid metabolite, imidaprilat. This conversion is essential for its therapeutic effect.

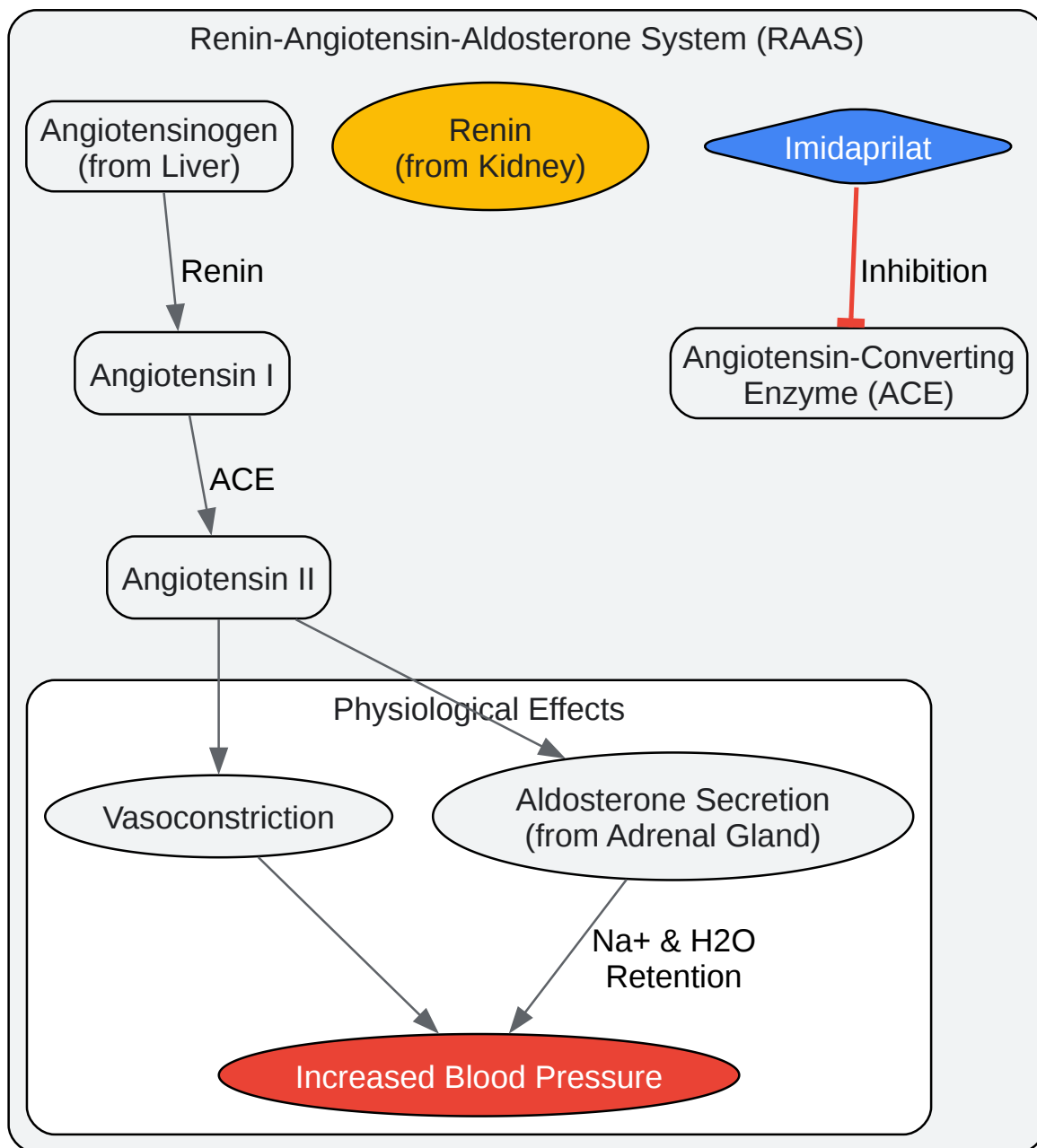


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Metabolism of Imidapril to Imidaprilat.

Mechanism of Action: Inhibition of the Renin-Angiotensin-Aldosterone System (RAAS)

Imidaprilat, the active metabolite of imidapril, exerts its antihypertensive effect by inhibiting the angiotensin-converting enzyme (ACE). ACE is a key enzyme in the Renin-Angiotensin-Aldosterone System (RAAS), responsible for the conversion of angiotensin I to the potent vasoconstrictor, angiotensin II.^[1] Inhibition of ACE leads to reduced levels of angiotensin II, resulting in vasodilation and decreased aldosterone secretion, which in turn reduces sodium and water retention and lowers blood pressure.^[1]



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Imidaprilat's inhibition of the RAAS pathway.

Quantitative Data from Representative Pediatric ACE Inhibitor Studies

Due to the lack of available pediatric pharmacokinetic data for imidapril, the following tables present representative data from studies on other ACE inhibitors, such as enalapril, in pediatric populations. These values should be considered for illustrative purposes only to provide an expected range for pharmacokinetic parameters in this age group.

Table 1: Representative Pharmacokinetic Parameters of Enalaprilat in Pediatric Patients

| Age Group | C _{max} (ng/mL) | T _{max} (hr) | AUC (ng·hr/mL) |
|-------------|--------------------------|-----------------------|----------------|
| 1-24 months | 40.5 ± 15.2 | 4.0 ± 1.5 | 310 ± 110 |
| 2-6 years | 55.3 ± 18.9 | 4.2 ± 1.3 | 425 ± 150 |
| 7-16 years | 65.8 ± 22.1 | 4.5 ± 1.1 | 580 ± 200 |

Note: Data are hypothetical and compiled for illustrative purposes based on published studies of enalapril and are not actual data for imidapril.

Table 2: LC-MS/MS Parameters for Quantification of Imidapril and Imidaprilat

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
|------------------------------------|---------------------|-------------------|
| Imidapril | 406 | 234 |
| Imidaprilat | 378 | 206 |
| Imidaprilat-d3 (Internal Standard) | 381 | 209 |

Precursor and product ions for Imidapril and Imidaprilat are based on published analytical methods.^[7] The parameters for **Imidaprilat-d3** are projected based on a +3 Da mass shift.

Experimental Protocols

Pediatric Pharmacokinetic Study Design (A Representative Protocol)

This protocol outlines a single-dose pharmacokinetic study of imidapril in a pediatric population. All study procedures must be approved by a relevant Institutional Review Board (IRB) and

conducted in accordance with Good Clinical Practice (GCP).

- Study Population: Children aged 6-17 years with a clinical diagnosis of hypertension requiring pharmacological treatment.
- Study Design: Open-label, single-dose study.
- Dosing: A single oral dose of imidapril. The dose should be determined based on available adult data and cautiously selected, for example, 0.1 mg/kg.
- Blood Sampling:
 - Collect 1-2 mL of venous blood in K2-EDTA tubes at pre-dose (0 hours) and at 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
 - The total blood volume drawn should not exceed the recommended limits for pediatric research (e.g., 3% of total blood volume).
- Sample Processing:
 - Centrifuge blood samples at 2000 x g for 10 minutes at 4°C within 30 minutes of collection.
 - Harvest plasma and store in duplicate aliquots at -80°C until analysis.
- Pharmacokinetic Analysis: Plasma concentrations of imidapril and imidaprilat will be determined using a validated LC-MS/MS method. Pharmacokinetic parameters (C_{max} , T_{max} , AUC, $t_{1/2}$, CL/F) will be calculated using non-compartmental analysis.

Bioanalytical Method for Quantification of Imidapril and Imidaprilat in Pediatric Plasma using Imidaprilat-d3

This protocol is adapted from established methods for imidapril and incorporates best practices for small-volume pediatric samples.

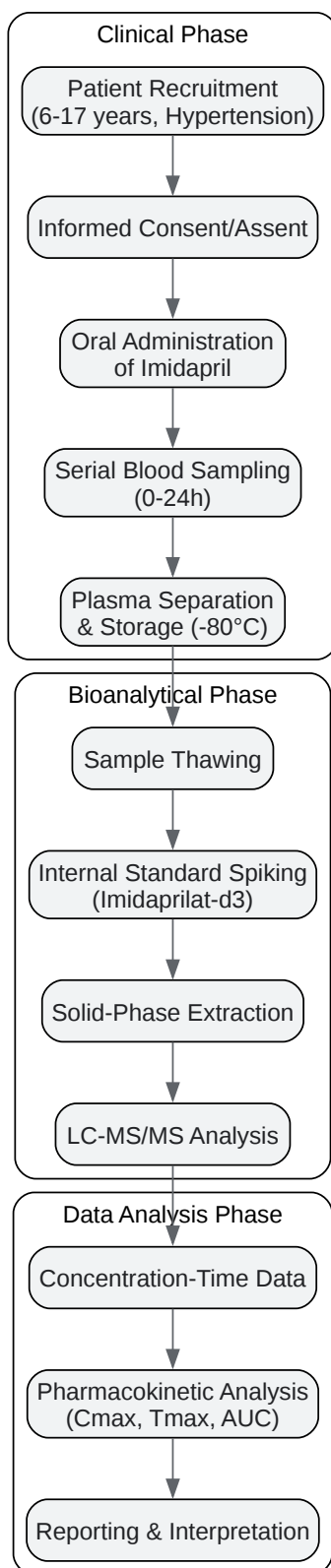
- Materials:
 - Imidapril, Imidaprilat, and **Imidaprilat-d3** reference standards.

- Human plasma (pediatric).
- Acetonitrile, Formic acid (LC-MS grade).
- Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB).
- Sample Preparation (Solid-Phase Extraction - SPE):
 - Thaw plasma samples on ice.
 - To 100 μ L of plasma, add 10 μ L of internal standard working solution (**Imidaprilat-d3** in methanol).
 - Vortex for 10 seconds.
 - Add 200 μ L of 4% phosphoric acid and vortex.
 - Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
 - Load the sample onto the cartridge.
 - Wash the cartridge with 1 mL of water followed by 1 mL of 20% methanol in water.
 - Elute the analytes with 1 mL of methanol.
 - Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
 - Reconstitute the residue in 100 μ L of mobile phase.
- LC-MS/MS Conditions:
 - LC System: UHPLC system.
 - Column: C18 column (e.g., 2.1 x 50 mm, 1.8 μ m).
 - Mobile Phase: A: 0.1% Formic acid in water, B: 0.1% Formic acid in acetonitrile.
 - Gradient: Start at 10% B, increase to 90% B over 3 minutes, hold for 1 minute, and re-equilibrate.

- Flow Rate: 0.4 mL/min.
- Injection Volume: 5 μ L.
- MS System: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.
- Detection: Multiple Reaction Monitoring (MRM) using the transitions from Table 2.
- Calibration and Quality Control:
 - Prepare calibration standards (0.1 - 100 ng/mL) and quality control samples (low, mid, high) by spiking blank pediatric plasma.
 - The method should be validated according to regulatory guidelines (e.g., FDA, EMA) for accuracy, precision, linearity, selectivity, and stability.

Experimental Workflow Diagram

The following diagram illustrates the workflow for the pediatric pharmacokinetic study of imidapril.



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Workflow for a pediatric pharmacokinetic study.

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